molecular formula C15H10F2N4OS B5800332 1-(2-Fluorophenyl)-3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea

1-(2-Fluorophenyl)-3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B5800332
M. Wt: 332.3 g/mol
InChI Key: NZXHZLHVFJTBHF-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of fluorine atoms on both phenyl rings and a thiadiazole ring, which imparts unique chemical and biological properties

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced through nucleophilic aromatic substitution reactions using fluorinated benzene derivatives.

    Urea Formation: The final step involves the reaction of the thiadiazole intermediate with an isocyanate derivative to form the urea linkage.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Fluorophenyl)-3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways in pathogenic organisms and cancer cells.

    Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Industrial Processes: The compound is utilized as a catalyst or intermediate in various industrial chemical reactions, enhancing the efficiency and selectivity of these processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting essential biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the death of pathogenic organisms or cancer cells.

Comparison with Similar Compounds

1-(2-Fluorophenyl)-3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea can be compared with other similar compounds, such as:

    1-(2-Chloro-5-fluorophenyl)-2-phenylethanone: This compound also contains fluorophenyl groups but differs in its core structure and functional groups.

    4-Fluorophenylacetic acid: This compound has a simpler structure with a single fluorophenyl group and is used as an intermediate in the production of fluorinated anesthetics.

The uniqueness of this compound lies in its thiadiazole ring and urea linkage, which impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N4OS/c16-10-7-5-9(6-8-10)13-20-21-15(23-13)19-14(22)18-12-4-2-1-3-11(12)17/h1-8H,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXHZLHVFJTBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201330541
Record name 1-(2-fluorophenyl)-3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26725785
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

426247-55-4
Record name 1-(2-fluorophenyl)-3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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